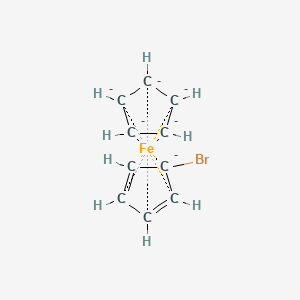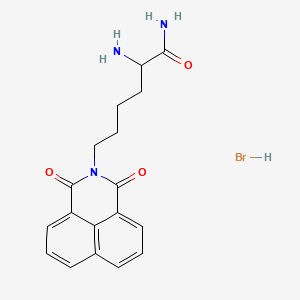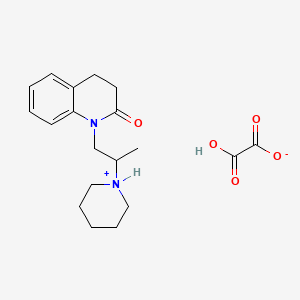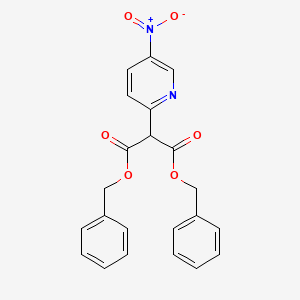
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester is an organic compound that features a nitropyridine moiety attached to a malonic acid dibenzyl ester framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 5-nitropyridine-2-boronic acid with malonic acid dibenzyl ester under specific conditions to yield the desired compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Nucleophiles such as amines can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids from the ester groups.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The malonic acid ester moiety can also participate in reactions that modify its activity and interactions .
類似化合物との比較
Similar Compounds
5-Nitropyridine-2-boronic acid: Shares the nitropyridine moiety but lacks the malonic acid ester group.
2-(5-Nitropyridin-2-yl)benzoic acid: Similar structure but with a benzoic acid group instead of malonic acid ester.
Nitroimidazoles: Compounds with a nitro group on an imidazole ring, used in various medicinal applications.
Uniqueness
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester is unique due to its combination of a nitropyridine moiety with a malonic acid dibenzyl ester framework. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and potential pharmacological research .
特性
分子式 |
C22H18N2O6 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
dibenzyl 2-(5-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C22H18N2O6/c25-21(29-14-16-7-3-1-4-8-16)20(19-12-11-18(13-23-19)24(27)28)22(26)30-15-17-9-5-2-6-10-17/h1-13,20H,14-15H2 |
InChIキー |
KNLBMUYPQPVHFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


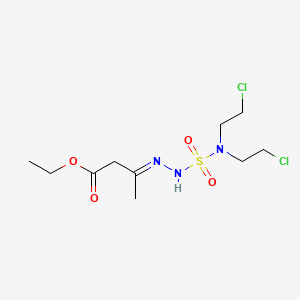
![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)


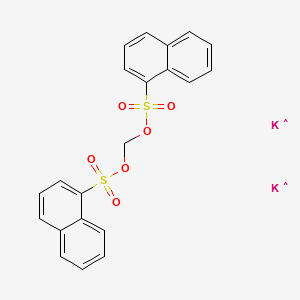
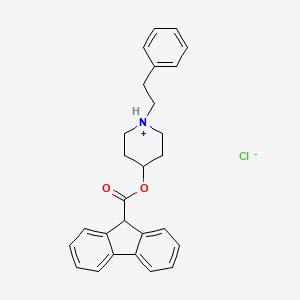

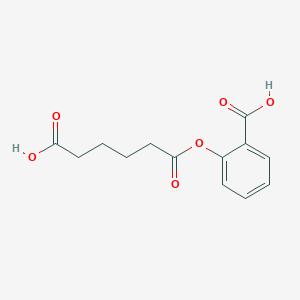
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
